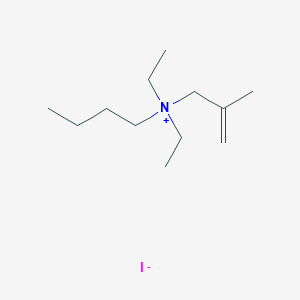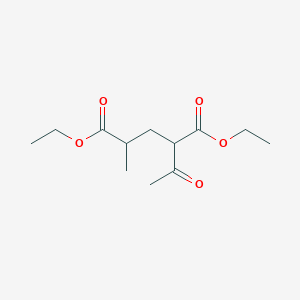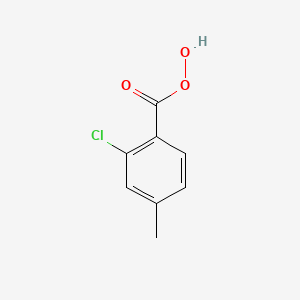![molecular formula C6H7Cl3O2 B14510629 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne CAS No. 63370-35-4](/img/structure/B14510629.png)
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a trichloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne typically involves the reaction of propargyl alcohol with 2,2,2-trichloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trichloroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thioethers.
Aplicaciones Científicas De Investigación
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the trichloroethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various bioactive compounds, which can interact with molecular targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Propyne: A simple alkyne with a similar triple bond structure.
2,2,2-Trichloroethanol: Shares the trichloroethoxy group.
Propargyl Alcohol: Contains the alkyne and hydroxyl groups.
Uniqueness
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is unique due to the combination of its alkyne and trichloroethoxy groups, which confer distinct reactivity and potential applications. This compound’s ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis.
Propiedades
Número CAS |
63370-35-4 |
|---|---|
Fórmula molecular |
C6H7Cl3O2 |
Peso molecular |
217.5 g/mol |
Nombre IUPAC |
3-(2,2,2-trichloroethoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-10-5-11-4-6(7,8)9/h1H,3-5H2 |
Clave InChI |
IGMWQWDGXNNGOG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCOCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)



![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
![[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate](/img/structure/B14510584.png)
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)




